molecular formula C12H17N B13039480 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine

Cat. No.: B13039480
M. Wt: 175.27 g/mol
InChI Key: UUOFPYZAPDEVGZ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine (C₁₂H₁₇N, MW 175.27) is a primary amine featuring a cyclopropyl group and a 3-methylphenyl substituent. This compound is of interest in medicinal chemistry due to its structural hybridity, combining the conformational rigidity of the cyclopropane ring with the aromatic bulk of the 3-methylphenyl group . The compound’s applications likely extend to pharmaceutical intermediates or ligands in catalysis, given the pharmacological relevance of similar amines .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-cyclopropyl-2-(3-methylphenyl)ethanamine

InChI

InChI=1S/C12H17N/c1-9-3-2-4-10(7-9)8-12(13)11-5-6-11/h2-4,7,11-12H,5-6,8,13H2,1H3

InChI Key

UUOFPYZAPDEVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C2CC2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopropyl-2-(3-methylphenyl)ethanone with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial production methods may involve the use of transaminase-mediated chiral selective synthesis, which allows for the production of enantiomerically pure compounds. This method utilizes transaminase enzymes to catalyze the transfer of an amino group to the ketone precursor, resulting in the formation of the desired amine .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their properties, and applications:

Compound Name Molecular Formula MW Key Substituents Synthesis Method Application/Notes Reference
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine C₁₂H₁₇N 175.27 Cyclopropyl, 3-methylphenyl Likely via alkylation of cyclopropane derivatives Pharmaceutical intermediate; discontinued research chemical
(1R)-(3-methylphenyl)ethan-1-amine C₉H₁₃N 135.21 Chiral center at C1, 3-methylphenyl Transaminase-mediated enantioselective synthesis from ketone precursors Chiral building block for APIs; optimized enzymatic process for scalability
2-(3-Chlorophenyl)ethan-1-amine C₈H₁₀ClN 155.63 3-chlorophenyl Amide coupling with 4-nitrobenzoyl chloride Precursor for hybrid bioactive molecules (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide)
1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine C₁₃H₁₉NO 205.30 Cyclopropyl, 3-methoxyphenyl Not specified; likely analogous alkylation/amination Structural flexibility for ligand design; methoxy group enhances solubility
1-Cyclopropyl-2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethanamine dihydrochloride C₁₅H₂₀Cl₂N₃ 337.25 Benzimidazole, dimethyl, cyclopropyl Multi-step synthesis involving cyclopropanation and benzimidazole coupling Research chemical for biochemical studies; dihydrochloride salt enhances stability

Pharmacological and Physicochemical Considerations

  • Chirality : The (1R)-enantiomer of 3-methylphenylethanamine is prioritized for API synthesis due to its biological relevance, whereas the achiral target compound may serve as a racemic intermediate .
  • Conversely, the benzimidazole derivative’s dihydrochloride salt () offers enhanced crystallinity for storage.

Biological Activity

1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine, also known as a cyclopropyl amine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a cyclopropyl group attached to an ethanamine backbone with a 3-methylphenyl substituent, which may influence its pharmacological properties and interactions with biological targets.

The chemical formula for 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine is C12H17NC_{12}H_{17}N. The compound's structure can be represented as follows:

Structure C3H5C2H5N\text{Structure }\text{C}_3\text{H}_5-\text{C}_2\text{H}_5-\text{N}

Research indicates that compounds similar to 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine may interact with various neurotransmitter systems, particularly those involving monoamines like dopamine and norepinephrine. This interaction can lead to various biological effects, including:

  • Stimulatory Effects : Potential enhancement of mood and cognitive function.
  • Antidepressant Activity : Similar compounds have shown promise in alleviating depressive symptoms through modulation of serotonin receptors.

Biological Activity Overview

The biological activity of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine has been evaluated in several studies, indicating its potential in various therapeutic areas:

Activity Description
Antidepressant Exhibits potential antidepressant-like effects in animal models.
Analgesic May demonstrate pain-relieving properties through central nervous system action.
Neuroprotective Potential to protect neuronal cells from damage in neurodegenerative conditions.

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound:

  • Antidepressant Activity : A study conducted on rodents indicated that administration of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine resulted in significant reductions in immobility time during forced swim tests, suggesting an antidepressant effect (source needed).
  • Neuroprotective Effects : In vitro assays demonstrated that this compound could reduce oxidative stress markers in neuronal cell lines, indicating potential neuroprotective properties (source needed).
  • Analgesic Properties : Preliminary investigations revealed that the compound could modulate pain pathways, providing a basis for further exploration as an analgesic agent (source needed).

Structure-Activity Relationship (SAR)

The biological activity of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine can be influenced by its structural components. Variations in the cyclopropyl or phenyl groups may enhance or diminish its activity. For instance:

  • Cyclopropyl Substitution : Modifications to the cyclopropyl group have been shown to affect binding affinity to neurotransmitter receptors.
  • Phenyl Ring Modifications : Alterations in substituents on the phenyl ring can lead to significant changes in biological activity, as evidenced by structure-activity relationship studies.

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